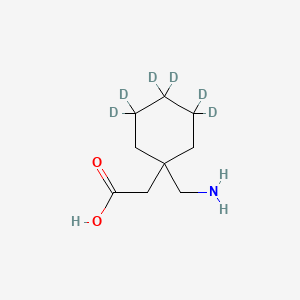
Gabapentin-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gabapentin-d6 is a deuterated form of gabapentin, an anticonvulsant and analgesic medication. The deuterium atoms replace the hydrogen atoms in the molecule, which can enhance the stability and alter the pharmacokinetic properties of the compound. Gabapentin itself is widely used for the treatment of epilepsy, neuropathic pain, and other neurological conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of gabapentin-d6 involves the incorporation of deuterium into the gabapentin molecule. One common method is the hydrogen-deuterium exchange reaction, where the hydrogen atoms in gabapentin are replaced with deuterium using deuterated reagents under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure efficient deuterium incorporation .
Analyse Des Réactions Chimiques
Types of Reactions: Gabapentin-d6 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form gabapentin-lactam, a cyclic derivative.
Reduction: Reduction reactions can convert this compound back to its parent compound.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products:
Oxidation: Gabapentin-lactam.
Reduction: Gabapentin.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Gabapentin-d6 has numerous applications in scientific research:
Biology: Helps in studying the metabolic pathways and pharmacokinetics of gabapentin.
Medicine: Used in research to understand the pharmacodynamics and therapeutic effects of gabapentin.
Industry: Employed in the development of new formulations and drug delivery systems.
Mécanisme D'action
Gabapentin-d6, like gabapentin, exerts its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the influx of calcium ions into neurons, thereby decreasing the release of excitatory neurotransmitters such as glutamate. This mechanism helps in controlling seizures and alleviating neuropathic pain .
Comparaison Avec Des Composés Similaires
Pregabalin: Another gabapentinoid with similar mechanisms of action but different pharmacokinetic properties.
Vigabatrin: An antiepileptic drug with a different mechanism, inhibiting GABA transaminase.
Lacosamide: A newer antiepileptic that enhances slow inactivation of sodium channels.
Uniqueness of Gabapentin-d6: this compound’s deuterated nature provides enhanced stability and potentially altered pharmacokinetics compared to its non-deuterated counterpart. This makes it a valuable tool in research for more accurate quantification and analysis of gabapentin’s effects .
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
2-[1-(aminomethyl)-3,3,4,4,5,5-hexadeuteriocyclohexyl]acetic acid |
InChI |
InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)/i1D2,2D2,3D2 |
Clé InChI |
UGJMXCAKCUNAIE-NMFSSPJFSA-N |
SMILES isomérique |
[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(CC(=O)O)CN)[2H] |
SMILES canonique |
C1CCC(CC1)(CC(=O)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


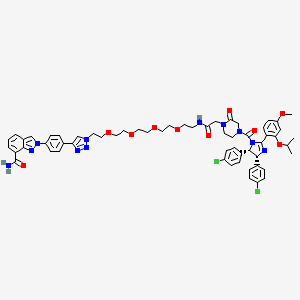

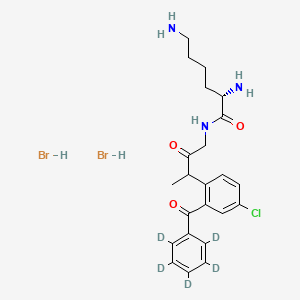

![5,21-dichloro-13-[2-(diethylamino)ethyl]-3-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione](/img/structure/B12425232.png)
![4-[[(3R,5S)-4-[(4-hydroxycyclohexyl)methylamino]-1-adamantyl]methylamino]-2-[(2-methylsulfanylpyridin-3-yl)methylamino]pyrimidine-5-carbonitrile](/img/structure/B12425242.png)
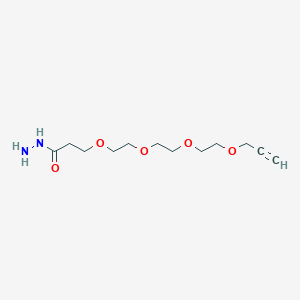
![[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12425252.png)
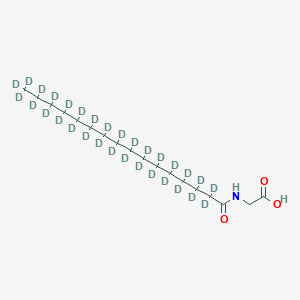

![2-[(4S,10S,16S,22S)-4-(4-aminobutyl)-16-benzyl-18-(2-cyclopropylacetyl)-12-[2-(3,5-dimethoxyphenyl)acetyl]-10,22-bis(2-methylpropyl)-6-(2-naphthalen-2-ylacetyl)-2,8,14,20,25-pentaoxo-28-thia-3,6,9,12,15,18,21,24-octazabicyclo[28.2.2]tetratriaconta-1(32),30,33-trien-24-yl]acetamide](/img/structure/B12425258.png)


![Butanedioic acid;4-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-[(3-fluorophenyl)methoxy]benzamide](/img/structure/B12425270.png)
